1-(3-Methylphenyl)piperazin-2-one
Description
1-(3-Methylphenyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with a 3-methylphenyl group at the N1 position. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol. This compound is primarily utilized in medicinal chemistry as a precursor for peptidomimetics and bioactive molecules due to its structural rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-(3-methylphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-3-2-4-10(7-9)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYAYGHCSVPTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602374 | |
| Record name | 1-(3-Methylphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893748-27-1 | |
| Record name | 1-(3-Methylphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylphenyl)piperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of 1,2-diamines with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form the piperazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(3-Methylphenyl)piperazin-2-ol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research has indicated that 1-(3-Methylphenyl)piperazin-2-one exhibits notable interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating various psychiatric conditions, including mood disorders and anxiety disorders. The compound's ability to selectively bind to specific receptors may result in fewer side effects compared to traditional psychoactive agents.
Case Studies
Several studies have explored the compound's binding affinity and pharmacodynamics. For instance, in vitro assays have demonstrated its effectiveness in modulating receptor activity, which is crucial for understanding its therapeutic potential. The unique structural features of this compound allow for selective receptor interactions, making it a candidate for further exploration in drug development.
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, including:
- Piperazine Ring Formation : Starting from piperazine and introducing the 3-methylphenyl group through electrophilic aromatic substitution.
- Functional Group Modifications : Utilizing different reagents to modify the piperazine structure for enhanced biological activity.
These synthetic routes not only provide insights into the compound's chemical reactivity but also facilitate the development of derivatives with improved properties.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds. The following table summarizes key properties and structural features of related piperazine derivatives:
| Compound Name | Structural Features | Key Properties |
|---|---|---|
| 1-(3-Chlorophenyl)piperazine | Chlorine substitution on phenyl ring | Psychoactive properties; used in research |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Antidepressant activity |
| Benzylpiperazine | Benzyl substitution on piperazine | Stimulant effects; used recreationally |
| 1-(4-Fluorophenyl)piperazine | Fluorine substitution | Altered pharmacokinetics; studied for receptor binding |
| 1-(2-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Potential applications in mood disorders |
Unique Characteristics and Research Implications
The specific methyl substitution pattern on the phenyl ring of this compound influences both its chemical reactivity and biological activity. This distinct feature allows for selective interactions with biological targets, making it a valuable compound in research areas where other piperazine derivatives may not be effective.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Piperazinones
Substitution Patterns and Structural Analogues
Key structural analogues differ in substituents on the phenyl ring or piperazinone core. Below is a comparative table:
Structural Insights :
Key Differences :
- Reductive amination is favored for alkyl-substituted derivatives, while aromatic analogues require electrophilic aromatic substitution or Ullmann coupling .
Biological Activity
1-(3-Methylphenyl)piperazin-2-one, a derivative of piperazine, has garnered attention in pharmacological research due to its significant biological activity. This compound is structurally related to various psychoactive substances and is being investigated for its potential therapeutic applications, particularly in the fields of psychiatry and neurology.
- Molecular Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
- CAS Number : 893748-27-1
Research indicates that this compound interacts with several neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) pathways. The compound has been shown to bind to various serotonin receptors, including 5-HT1A and 5-HT2A, which play crucial roles in mood regulation and anxiety responses. Increased levels of these neurotransmitters are associated with both therapeutic effects and potential side effects, such as anxiety or cardiovascular issues .
Neuropharmacological Effects
This compound exhibits a range of neuropharmacological effects:
- Antidepressant Activity : In animal models, this compound has shown promise in reducing depressive behaviors. Studies utilizing the forced swimming test (FST) and tail suspension test (TST) have indicated that it significantly decreases immobility time, suggesting antidepressant-like effects .
- Stimulant Properties : Similar to other piperazine derivatives, it may possess stimulant properties that could lead to increased alertness and energy levels. This is attributed to its action on dopamine pathways .
Toxicity and Safety Profile
While the compound shows beneficial effects, it also presents risks:
- Irritation Potential : It has been classified as causing skin and eye irritation, necessitating caution during handling .
- Adverse Effects : Increased neurotransmitter levels can lead to adverse effects such as tachycardia, hypertension, and potential for serotonin syndrome when combined with other serotonergic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the piperazine ring affect its binding affinity to serotonin receptors and overall pharmacological profile. For instance:
| Compound | Binding Affinity (5-HT1A) | Binding Affinity (5-HT2A) | Notes |
|---|---|---|---|
| This compound | High | Moderate | Exhibits antidepressant-like effects |
| BZP (1-benzylpiperazine) | Moderate | High | Known for stimulant effects |
| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | Low | High | Associated with hallucinogenic effects |
Case Studies
Recent studies have highlighted the potential of piperazine derivatives in treating various conditions:
- Depression Models : A study demonstrated that this compound significantly increased serotonin levels in the brains of mice subjected to chronic stress models, suggesting a mechanism for its antidepressant activity .
- Recreational Use : The compound's stimulant properties have led to its use in recreational contexts, raising concerns about addiction potential and safety profiles among users .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
